Cas no 118333-19-0 (6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel-)
118333-19-0 structure
Product Name:6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel-
N.o CAS:118333-19-0
MF:C11H14N4O3S
MW:282.318860530853
CID:173228
PubChem ID:3000250
Update Time:2025-04-19
6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel- Propriedades químicas e físicas
Nomes e Identificadores
-
- 6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel-
- 9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine
- NSC615826
- C-2',3'-OH-xylo-ara-6-SH-purinen
- 6H-Purine-6-thione, 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, (1.alpha.,2.beta.,3.alpha.,4.alpha.)-
- DTXSID10152100
- 6H-Purine-6-thione, 9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1,9-dihydro-, (1alpha,2beta,3alpha,4alpha)-
- 118333-19-0
- 9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purine-6-thione
- NSC 615826
-
- Inchi: 1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8+,9+/m1/s1
- Chave InChI: CSPPGTBBWFVGTB-YGBUUZGLSA-N
- SMILES: S=C1C2=C(NC=N1)N(C=N2)[C@H]1[C@@H]([C@H]([C@@H](CO)C1)O)O
Propriedades Computadas
- Massa Exacta: 282.079
- Massa monoisotópica: 282.079
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 2
- Complexidade: 407
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: _0
- Superfície polar topológica: 135Ų
Propriedades Experimentais
- Densidade: 1.88
- Ponto de ebulição: 631.5°Cat760mmHg
- Ponto de Flash: 335.7°C
- Índice de Refracção: 1.88
6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel- Literatura Relacionada
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
118333-19-0 (6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
NewCan Biotech Limited
Membro Ouro
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente